Calyciphylline A
Description
Structure
2D Structure
Properties
Molecular Formula |
C23H31NO4 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
methyl (1R,2S)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate |
InChI |
InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12?,14?,15?,16?,17?,18?,22-,23+,24?/m1/s1 |
InChI Key |
DLTJWHRTAHFESH-VNBNSAHGSA-N |
Isomeric SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)[O-] |
Canonical SMILES |
CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] |
Origin of Product |
United States |
Isolation Strategies and Advanced Spectroscopic Elucidation of Daphniyunnine a N Oxide
Methodologies for Phytochemical Extraction and Purification of Daphniyunnine A N-Oxide
The isolation of a novel or trace alkaloid like Daphniyunnine A N-oxide from its plant source, presumably a species of the Daphniphyllum genus, would necessitate a multi-step process involving extraction and chromatographic separation.
The initial step would involve the extraction of the dried and powdered plant material (e.g., stems, leaves) using a solvent such as ethanol (B145695) or methanol. This crude extract, containing a complex mixture of phytochemicals, would then be subjected to a series of purification steps.
A standard approach involves partitioning the crude extract between different solvents to separate compounds based on their polarity. This is typically followed by column chromatography, a fundamental technique for separating individual compounds from a mixture. For Daphniphyllum alkaloids, common stationary phases include silica (B1680970) gel and alumina, with a gradient of solvents of increasing polarity used as the mobile phase to elute the compounds. Fractions collected from the column would be monitored by thin-layer chromatography (TLC) to identify those containing compounds of interest. Further purification would be achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency.
For challenging separations of structurally similar alkaloids, which is common in the Daphniphyllum family, more advanced techniques would be required. Preparative HPLC (Prep-HPLC) would be essential for isolating the pure compound in sufficient quantities for structural analysis. This technique operates on the same principles as analytical HPLC but uses larger columns to handle greater sample loads.
Comprehensive Structural Determination of Daphniyunnine A N-Oxide
Once isolated in pure form, the definitive structure of Daphniyunnine A N-oxide would be determined using a combination of powerful spectroscopic techniques.
High-Resolution Mass Spectrometry (HRMS) is a critical first step in structural elucidation. By measuring the mass-to-charge ratio of the protonated molecule [M+H]⁺ with extremely high accuracy, HRMS allows for the unambiguous determination of the compound's molecular formula. For Daphniyunnine A N-oxide, this would confirm the elemental composition (the exact number of carbon, hydrogen, nitrogen, and oxygen atoms) and allow for the calculation of the degrees of unsaturation, providing initial clues about the molecule's rings and double bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation for complex organic molecules. A suite of 1D and 2D NMR experiments would be required to piece together the complete structure of Daphniyunnine A N-oxide.
1D NMR: ¹H NMR (proton) and ¹³C NMR (carbon) spectra provide fundamental information. The ¹H NMR spectrum reveals the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum, often run with distortionless enhancement by polarization transfer (DEPT), indicates the number of different carbon atoms and classifies them as methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), or quaternary carbons.
2D NMR: To assemble the complete molecular framework, various 2D NMR experiments are essential:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms, allowing for the tracing of proton-proton connectivity within spin systems.
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, mapping out all C-H single bonds.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the individual spin systems identified by COSY and for placing quaternary carbons and heteroatoms within the molecular skeleton.
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are physically close to each other, which is vital for determining the relative stereochemistry of the molecule.
By systematically analyzing the data from these combined spectroscopic methods, the precise two-dimensional structure and three-dimensional arrangement of Daphniyunnine A N-oxide could be unequivocally established.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR) [1, 3, 5, 6, 14]
Stereochemical Assignment through NOESY and Coupling Constant Analysis
The relative stereochemistry of Daphniyunnine A N-oxide is determined primarily through two-dimensional Nuclear Magnetic Resonance (NMR) experiments, with Nuclear Overhauser Effect Spectroscopy (NOESY) being the most critical tool. researchgate.net The NOESY experiment detects protons that are close to each other in space (typically within 5 Å), regardless of the number of bonds separating them. acdlabs.comlibretexts.org In the rigid, cage-like structure of a Daphniphyllum alkaloid, this allows for the precise mapping of the spatial relationships between various protons, thereby defining the orientation of ring junctions and substituents. researchgate.net
Key NOESY correlations are systematically analyzed to build a three-dimensional model of the molecule. For instance, a correlation between a methyl group proton and a methine proton on a different ring can establish a cis-relationship between them. The absence of such correlations is equally informative, suggesting a trans-relationship or significant distance.
Complementing the NOESY data, the analysis of proton-proton coupling constants (J-values) from the ¹H NMR spectrum provides crucial information about dihedral angles between adjacent protons. According to the Karplus equation, the magnitude of the coupling constant is related to the angle between the C-H bonds on neighboring carbon atoms. Large J-values (typically 8–12 Hz) are indicative of anti-periplanar (180°) or syn-periplanar (0°) relationships, while smaller values (0–5 Hz) suggest a gauche relationship (around 60°). This information is vital for confirming the conformation of the cyclic systems within the molecule.
Interactive Data Table: Representative Key NOESY Correlations for Stereochemical Elucidation
| Proton 1 | Proton 2 | Observed Correlation | Stereochemical Implication |
| H-5 | H-9 | Yes | Protons H-5 and H-9 are on the same face of the molecule. |
| H-7 | Me-21 | Yes | The C-21 methyl group is spatially close to H-7. |
| H-2 | H-18a | No | Protons H-2 and H-18a are distant, suggesting a trans-relationship. |
| H-10 | H-14 | Yes | Indicates proximity, helping to define the ring conformation. |
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations such as stretching and bending. Each functional group has a characteristic absorption frequency range. For Daphniyunnine A N-oxide, the FT-IR spectrum would be expected to display characteristic absorption bands corresponding to its key structural features. The presence of an N-oxide moiety is typically identified by a characteristic N-O stretching vibration. Other significant absorptions would include those for carbonyl groups from any ester functionalities and C-O stretching bands.
Interactive Data Table: Expected FT-IR Absorption Bands for Daphniyunnine A N-Oxide
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~1735 cm⁻¹ | C=O Stretch | Ester Carbonyl |
| ~1650 cm⁻¹ | C=C Stretch | Alkene |
| ~1250-1300 cm⁻¹ | N-O Stretch | N-Oxide |
| ~1000-1200 cm⁻¹ | C-O Stretch | Ester / Ether |
Electronic Circular Dichroism (ECD) and X-ray Crystallography for Absolute Configuration Assignment
While NMR techniques can define the relative stereochemistry, determining the absolute configuration requires methods that can differentiate between enantiomers. Electronic Circular Dichroism (ECD) and single-crystal X-ray crystallography are the definitive techniques for this purpose. researchgate.netnih.gov
Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum, with positive or negative peaks known as Cotton effects, is a unique fingerprint of a molecule's absolute configuration. The experimental ECD spectrum of Daphniyunnine A N-oxide would be compared with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the one derived from its proposed biosynthesis). A good match between the experimental and calculated spectra allows for the confident assignment of the absolute stereochemistry.
Single-crystal X-ray crystallography is the most unambiguous method for determining the three-dimensional structure of a molecule. nih.gov If a suitable single crystal of Daphniyunnine A N-oxide can be grown, its diffraction pattern can be analyzed to generate a precise map of electron density, revealing the exact position of every atom in the crystal lattice. This not only confirms the molecular connectivity and relative stereochemistry but also allows for the determination of the absolute configuration through the analysis of anomalous dispersion effects (Flack parameter). nih.govnih.gov
Interactive Data Table: Representative ECD and X-ray Crystallography Data
| Method | Parameter | Typical Value / Observation | Purpose |
| ECD | Cotton Effect | Δɛ₂₂₀ = +5.2 | Assignment of absolute configuration by matching experimental and calculated spectra. |
| X-ray Crystallography | Crystal System | Orthorhombic | Provides definitive 3D structure. |
| X-ray Crystallography | Flack Parameter | ~0.0(1) | Confirms the correct absolute stereochemistry. |
Biogenetic Hypotheses and Biosynthetic Investigations of Daphniyunnine a N Oxide
Proposed Biosynthetic Precursors and Pathways to Daphniphylline (B78742) Alkaloids
The biosynthesis of the structurally diverse Daphniphyllum alkaloids is believed to follow a convergent pathway originating from simple isoprenoid units. thieme-connect.com Early labeling studies and biomimetic syntheses have been instrumental in formulating a plausible biogenetic map for this family of natural products. scispace.comresearchgate.net
The origin of Daphniphyllum alkaloids from the mevalonic acid pathway has been firmly established. thieme-connect.com Isotopic labeling experiments have demonstrated that these complex structures are triterpenoid (B12794562) in nature, derived from six molecules of mevalonate (B85504) via a squalene-like intermediate. researchgate.netwhiterose.ac.uk Squalene (B77637), a 30-carbon triterpene, is the pivotal precursor that undergoes oxidative modifications to initiate the biosynthetic cascade. whiterose.ac.ukresearchgate.net
The hypothesis, pioneered by Heathcock and colleagues, posits that an oxidative transformation of squalene (or its epoxide) yields a key dialdehyde (B1249045) intermediate. scispace.comresearchgate.netnih.gov This linear, oxygenated squalene derivative serves as the substrate for the subsequent intricate cyclization reactions that build the characteristic polycyclic core of these alkaloids. whiterose.ac.uk This proposal is supported by the successful biomimetic synthesis of proto-daphniphylline, a putative common ancestor for the entire alkaloid family, from a simple squalene derivative. scispace.com
The transformation from the linear squalene-derived precursor to the complex polycyclic framework of Daphniphyllum alkaloids involves a series of remarkable and elegant chemical reactions. The central hypothesis involves the incorporation of a nitrogen atom, followed by a cascade of cyclizations. researchgate.netnih.gov
A key proposed intermediate is secodaphniphylline, which is considered a universal precursor to the various subtypes of Daphniphyllum alkaloids. whiterose.ac.ukresearchgate.net The formation of the secodaphniphylline skeleton is thought to proceed through several key steps:
Nitrogen Incorporation : A nitrogen source, possibly from an amino acid or pyridoxamine, reacts with the squalene-derived dialdehyde. researchgate.netnih.gov
Initial Cyclizations : This is followed by cyclizations, including a proposed intramolecular Diels-Alder reaction of a hypothetical azadiene intermediate. researchgate.net
Mannich-type Closure : A final Mannich-type cyclization is hypothesized to complete the formation of the pentacyclic secodaphniphylline skeleton. researchgate.net
From the central secodaphniphylline-type intermediate, divergent pathways involving bond cleavages, rearrangements, and further cyclizations are believed to generate the vast structural diversity observed in this family, including the core structure of Daphniyunnine A. scispace.comresearchgate.netnih.gov The formation of Daphniyunnine A N-oxide itself is likely a late-stage biosynthetic step, where the nitrogen atom of a Daphniyunnine A precursor is enzymatically oxidized. researchgate.net
Enzymatic Steps and Gene Cluster Identification in Daphniyunnine A N-Oxide Biosynthesis
Isotopic labeling studies have been crucial in validating the proposed biosynthetic pathway and understanding the sequence of events. These experiments involve feeding isotopically labeled precursors to Daphniphyllum plants and analyzing their incorporation into the final alkaloid products.
Recent studies on Daphniphyllum macropodum have utilized labeled glucose and mevalonolactone (B1676541) to trace the flow of carbon through the pathway. researchgate.net The results from these experiments support the hypothesis that C30 alkaloids (those retaining all 30 carbons from the squalene precursor) are formed first. nih.gov These C30 alkaloids are then believed to be processed into C22 alkaloids, such as the yuzurimine-type, through the loss of a C8 fragment. whiterose.ac.uk This suggests a biosynthetic sequence where larger scaffolds are built and then tailored to produce the various alkaloid subtypes. whiterose.ac.uknih.gov
| Labeled Precursor | Organism | Key Finding | Reference |
|---|---|---|---|
| Mevalonate | Daphniphyllum macropodum | Established that daphniphylline and codaphniphylline (B1170142) are derived from six mevalonate units. | researchgate.net |
| Squalene | Daphniphyllum macropodum | Confirmed the triterpene origin of Daphniphyllum alkaloids. | whiterose.ac.uk |
| Glucose-¹³C₆ | Daphniphyllum macropodum | Demonstrated differential labeling between C30 and C22 alkaloids, supporting the sequential formation. | researchgate.net |
| Mevalonolactone-2-¹³C | Daphniphyllum macropodum | Provided further evidence for the biosynthetic relationship between C30 and C22 alkaloid subtypes. | researchgate.net |
In many plants, the genes for specialized metabolic pathways are organized into biosynthetic gene clusters (BGCs), which facilitates their co-regulation and inheritance. nih.gov The search for a BGC controlling Daphniphyllum alkaloid biosynthesis is an active area of research aimed at unlocking the genetic blueprint for these complex molecules. york.ac.uk
Currently, no complete BGC for any Daphniphyllum alkaloid has been fully identified. However, advances in sequencing and bioinformatics are accelerating the discovery process. Researchers are employing transcriptome mining of Daphniphyllum species to identify candidate genes. researchgate.net This approach involves sequencing the expressed genes in alkaloid-producing tissues and searching for genes with functions consistent with the proposed biosynthetic pathway, such as terpene synthases (TPSs), triterpene cyclases (TTCs), and cytochrome P450s. nih.govresearchgate.net While this research is still in its early stages, it holds the promise of identifying the complete set of enzymes responsible for constructing Daphniyunnine A N-oxide and its relatives, potentially enabling their production in microbial systems. york.ac.ukresearchgate.net
Chemical Synthesis and Synthetic Methodologies for Daphniyunnine a N Oxide and Analogs
Historical Context of Daphniphylline (B78742) Alkaloid Total Synthesis
The synthetic history of Daphniphyllum alkaloids is rich and marked by innovative strategies to construct their complex, polycyclic frameworks. acs.org A pivotal moment in this field was the biomimetic synthesis of methyl homodaphniphyllate by Heathcock and colleagues in 1992, which was inspired by a proposed biosynthetic pathway. nih.gov This work laid a conceptual foundation for many subsequent synthetic endeavors. Over the years, approximately 30 impressive total syntheses of Daphniphyllum alkaloids from seven different subfamilies have been reported by various research groups. acs.org These efforts have not only made these complex molecules accessible for biological studies but have also spurred the development of new synthetic methodologies. acs.orgastellas-foundation.or.jp The synthesis of daphenylline, a structurally unique member containing an aromatic moiety, further showcased the evolution of synthetic strategies, employing gold-catalyzed cyclization and photoinduced cascade reactions. nih.gov The journey to synthesize these alkaloids has progressed from constructing simpler bicyclic systems to assembling the highly caged and complex polycyclic structures characteristic of this family. acs.org
Retrosynthetic Analysis of Daphniyunnine A N-Oxide
A direct total synthesis of Daphniyunnine A N-oxide has not been explicitly detailed in the literature; however, its synthesis is logically approached as a late-stage oxidation of Daphniyunnine A. Therefore, the retrosynthetic analysis focuses on the synthesis of the parent amine, Daphniyunnine A.
The retrosynthesis of Daphniyunnine A, and by extension its N-oxide, would logically commence with the disconnection of the N-oxide functionality to reveal Daphniyunnine A as the immediate precursor. The core structure of Daphniyunnine A features a complex hexacyclic framework, and its disconnection can be envisioned through strategies employed for structurally similar alkaloids like calyciphylline N. nih.gov A key retrosynthetic disconnection would involve breaking down the intricate core into more manageable building blocks. A plausible approach would involve the disassembly of the outer rings to simplify the structure to a key tricyclic or tetracyclic intermediate. For instance, the DEF ring system, a decahydrocyclopentazulene domain, could be disconnected to reveal a more fundamental bicyclo[2.2.2]octane core. nih.gov Further simplification would lead to acyclic precursors that can be assembled using powerful bond-forming reactions. This strategic deconstruction highlights the main challenges: the stereocontrolled formation of multiple contiguous stereocenters, including several quaternary carbons, and the construction of the fused ring systems. nih.gov
Key Transformations and Strategic Approaches in Total Synthesis
The total synthesis of Daphniyunnine A N-oxide hinges on the successful construction of the Daphniyunnine A core, followed by a final N-oxidation step. The strategies for assembling this core can be inferred from the syntheses of closely related calyciphylline A-type alkaloids.
A central challenge in the synthesis of Daphniyunnine A and its congeners is the construction of the DEF ring system, which often contains a [7-5-5] all-carbon tricyclic core. Various synthetic strategies have been developed to assemble this motif. One notable approach involves an intramolecular Pauson-Khand reaction to forge the fused five-membered rings. Other powerful transformations utilized in the construction of these complex cores include intramolecular Diels-Alder reactions, Nazarov cyclizations, and tandem radical cyclizations. nih.gov For instance, in the synthesis of calyciphylline N, an intramolecular Diels-Alder reaction was employed to construct a key bicyclic intermediate, which set the stage for the formation of the more complex ring systems. nih.gov The synthesis of the AC bicyclic framework of the closely related daphniyunnine B has also been reported, providing a valuable precedent for the construction of a part of the Daphniyunnine A scaffold. mdpi.com
Achieving the correct stereochemistry is a critical aspect of the total synthesis of Daphniphyllum alkaloids. Strategies often rely on substrate-controlled reactions, where the existing stereocenters in a complex intermediate direct the stereochemical outcome of subsequent transformations. Chiral pool synthesis, starting from enantiomerically pure natural products, is also a common approach to establish the initial stereochemistry.
The final step in the synthesis of Daphniyunnine A N-oxide is the stereoselective formation of the N-oxide. This transformation is typically achieved by the oxidation of the tertiary amine of Daphniyunnine A. The oxidation of daphniyunnine A with meta-chloroperoxybenzoic acid (m-CPBA) has been shown to produce this compound, which is the corresponding N-oxide, in high yield. scispace.com Similarly, the N-oxide of a daphniyunnine B analog was synthesized using hydrogen peroxide. mdpi.com The stereoselectivity of this oxidation is often directed by the steric environment around the nitrogen atom, with the oxidant approaching from the less hindered face of the molecule.
Late-stage functionalization allows for the introduction of key functional groups in the final stages of a synthesis, which can be a highly efficient strategy for accessing a variety of analogs from a common intermediate. In the context of Daphniyunnine A N-oxide, the most prominent late-stage functionalization is the N-oxidation of Daphniyunnine A. scispace.com This transformation highlights the potential for other late-stage modifications. For example, the reactivity of the various C-H bonds in the complex scaffold could potentially be exploited for late-stage C-H activation/functionalization reactions, allowing for the introduction of hydroxyl groups or other functionalities. Such strategies would be invaluable for creating a library of analogs for structure-activity relationship studies.
Semisynthetic Modifications and Derivatization Studies of Daphniyunnine A N-Oxide
Currently, there is limited information available specifically on the semisynthetic modifications and derivatization of Daphniyunnine A N-oxide. The primary example of a semisynthetic modification is its formation from Daphniyunnine A. scispace.com The presence of the N-oxide functionality introduces a new reactive handle that could be explored for further derivatization. For instance, the N-oxide could potentially undergo reactions such as the Polonovski or Potier-Polonovski reaction, which would allow for the introduction of substituents at the carbon atoms adjacent to the nitrogen. Furthermore, the other functional groups present in the molecule could be targeted for modification to produce a range of derivatives. These studies would be crucial for exploring the biological activities of this class of compounds.
Introduction of Bioisosteric Substituents
Bioisosterism is a fundamental strategy in medicinal chemistry used to modify a lead compound to enhance its pharmacological properties, such as potency, selectivity, and metabolic stability, or to reduce toxicity. A bioisostere is a substituent or group that has similar physical or chemical properties to the original moiety, which allows it to produce a broadly similar biological effect. The application of this strategy to Daphniyunnine A N-oxide would involve the replacement of specific functional groups with their known bioisosteres.
While specific studies on the bioisosteric replacement for Daphniyunnine A N-oxide are not reported, one can propose potential modifications based on its structure. For instance, the ester functionality could be a target for bioisosteric replacement to modulate the compound's pharmacokinetic profile.
Table 1: Potential Bioisosteric Replacements for the Ester Group in Daphniyunnine A N-Oxide Analogs
| Original Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Methyl Ester (-COOCH₃) | Amide (-CONH₂) | Increased hydrogen bonding potential, altered solubility |
| Oxadiazole | Improved metabolic stability, altered electronic properties | |
| Tetrazole | Acidic properties, potential for improved oral bioavailability |
The rationale for these replacements lies in their ability to mimic the steric and electronic properties of the original ester group while introducing new physicochemical characteristics. For example, replacing the ester with an amide could introduce an additional hydrogen bond donor, potentially altering the binding affinity for a biological target. An oxadiazole or tetrazole ring can act as a metabolically stable mimic of the ester, often with improved pharmacokinetic properties.
Another potential point for modification is the N-oxide moiety itself. While the N-oxide is a key feature of the parent compound, its bioisosteric replacement could lead to analogs with different polarity and metabolic fates.
Table 2: Potential Bioisosteric Replacements for the N-Oxide Moiety
| Original Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| N-Oxide (N⁺-O⁻) | Sulfone (-SO₂-) | Altered geometry and polarity |
It is important to note that the synthesis of such analogs would be non-trivial and would likely require a flexible total synthesis route that allows for the late-stage introduction of these bioisosteric groups.
Exploration of Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound relates to its biological activity. For a complex natural product like Daphniyunnine A N-oxide, SAR exploration would be a systematic process of synthesizing and testing a series of analogs to identify the key structural features required for its biological effects.
A comprehensive SAR study on Daphniyunnine A N-oxide would involve several key areas of investigation:
The Role of the N-Oxide: The primary question would be the importance of the N-oxide functionality for activity. This would be addressed by synthesizing Daphniyunnine A (the corresponding tertiary amine) and comparing its activity to that of the N-oxide. A significant difference in activity would highlight the critical role of the N-oxide, which could be due to its influence on conformation, polarity, or direct interaction with a biological target.
Modification of the Ester Group: As mentioned in the context of bioisosterism, the ester group is a prime candidate for modification. A series of analogs with different ester alkyl groups (e.g., ethyl, propyl, benzyl) could be synthesized to probe the steric tolerance of a potential binding pocket. Furthermore, hydrolysis to the corresponding carboxylic acid would provide an analog with a different charge state at physiological pH.
Stereochemical Importance: The Daphniphyllum alkaloids possess a high degree of stereochemical complexity. An SAR campaign would ideally investigate the importance of the stereochemistry at various chiral centers. This, however, represents a significant synthetic challenge and would likely be explored through computational modeling in the initial stages.
Core Scaffold Modifications: While synthetically demanding, the modification of the polycyclic core would provide the most profound insights into the SAR. Simplification of the ring system or the removal of certain functional groups could help to identify the minimal pharmacophore required for activity.
Table 3: Hypothetical SAR Exploration Strategy for Daphniyunnine A N-Oxide
| Analog Type | Rationale | Expected Information |
|---|---|---|
| Deoxygenated Analog (Daphniyunnine A) | To assess the role of the N-oxide | Importance of the N-oxide for activity |
| Ester Homologs (Ethyl, Propyl, etc.) | To probe steric effects at the ester position | Information on the size of a potential binding pocket |
| Carboxylic Acid Analog | To introduce a negative charge | Understanding the role of charge in binding |
The data generated from these studies would be used to build a model of the pharmacophore of Daphniyunnine A N-oxide, which could then guide the design of more potent and selective analogs. The successful execution of such an SAR campaign is heavily reliant on the development of an efficient and flexible synthetic route to these complex molecules.
Mechanistic Investigations of Daphniyunnine a N Oxide in Biological Systems in Vitro and in Silico Models
In Vitro Cellular Pathway Modulation by Daphniyunnine A N-Oxide
Assessment of Cellular Viability and Proliferation in Mechanistic Models
There are no available studies that have assessed the impact of Daphniyunnine A N-oxide on the cellular viability or proliferation of any cell lines.
Modulation of Inflammatory Mediators and Signaling Cascades
The effect of Daphniyunnine A N-oxide on inflammatory mediators and their associated signaling cascades has not been a subject of published research.
Identification of Molecular Targets and Ligand-Receptor Interactions
Proteomic and Metabolomic Approaches for Target Deconvolution
There is no evidence of proteomic or metabolomic studies being conducted to identify the molecular targets of Daphniyunnine A N-oxide.
In Silico Docking and Molecular Dynamics Simulations
No in silico docking or molecular dynamics simulations for Daphniyunnine A N-oxide have been reported in the scientific literature to predict its potential binding partners or mechanisms of action.
Due to the absence of research data, no data tables or detailed findings can be presented.
Receptor Binding Assays and Enzyme Inhibition Kinetics
No published studies were found that have performed receptor binding assays or enzyme inhibition kinetic studies specifically with Daphniyunnine A N-oxide. Consequently, data on its binding affinity to specific receptors or its inhibitory constants (e.g., IC₅₀, Kᵢ) for any enzyme are not available.
Impact of Daphniyunnine A N-Oxide on Subcellular Processes
Effects on Mitochondrial Function and Bioenergetics
There is no available research detailing the effects of Daphniyunnine A N-oxide on mitochondrial function. Studies on mitochondrial respiration, membrane potential, ATP synthesis, or the production of reactive oxygen species in the presence of this compound have not been reported.
Interactions with Nucleic Acids and DNA Repair Mechanisms
Specific interactions between Daphniyunnine A N-oxide and nucleic acids, or its influence on DNA repair pathways, have not been investigated in the available scientific literature.
Modulation of Protein-Protein Interactions
There are no reports on the modulation of any specific protein-protein interactions by Daphniyunnine A N-oxide.
Analytical and Spectroscopic Characterization Techniques for Daphniyunnine a N Oxide Quantification and Purity Assessment
Chromatographic Quantification Methodologies
Chromatographic techniques are fundamental for the separation, quantification, and purity assessment of Daphniyunnine A N-oxide from complex matrices such as plant extracts. The choice of method depends on the volatility, polarity, and stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like Daphniphyllum alkaloids. Its versatility allows for various column chemistries and detection modes to be employed for the quantification and purity assessment of Daphniyunnine A N-oxide.
A typical HPLC method for the analysis of Daphniphyllum alkaloids would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of an aqueous component (such as water with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape) and an organic modifier (typically acetonitrile (B52724) or methanol). nih.gov
Detection Modes:
UV-Vis Detection: Many alkaloids possess chromophores that allow for detection using ultraviolet-visible (UV-Vis) spectroscopy. While not highly specific, it is a robust and widely used method for quantification when coupled with proper chromatographic separation.
Diode-Array Detection (DAD): DAD provides spectral information for each peak, aiding in peak purity assessment and compound identification by comparing the UV spectrum with that of a known standard.
Evaporative Light Scattering Detection (ELSD): For compounds lacking a strong chromophore, ELSD can be a valuable alternative. It is a quasi-universal detector that responds to any non-volatile analyte.
Charged Aerosol Detection (CAD): Similar to ELSD, CAD is another universal detector that provides a more uniform response regardless of the chemical structure of the analyte.
The following table provides a hypothetical example of HPLC parameters for the analysis of Daphniyunnine A N-oxide, based on methods used for similar alkaloids. healthinformaticsjournal.comthermofisher.com
| Parameter | Value |
| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 220 nm and 280 nm |
| Injection Volume | 10 µL |
This table is a representative example and would require optimization for the specific analysis of Daphniyunnine A N-oxide.
Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. taylorfrancis.com Due to the high boiling point and potential thermal lability of complex alkaloids like Daphniyunnine A N-oxide, direct analysis by GC is often challenging. The N-oxide functional group, in particular, can lead to degradation in the hot injector port. researchgate.net
To overcome these limitations, derivatization is typically required to convert the non-volatile alkaloid into a more volatile and thermally stable analogue. Common derivatization techniques include:
Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility.
Acylation: The use of acylating agents can also produce more volatile derivatives.
Following derivatization, the sample can be analyzed by GC, often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. researchgate.net
Capillary Electrophoresis (CE) offers a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. nih.govmdpi.comnih.gov For alkaloids, which are typically basic and protonated in acidic buffers, CE can be a powerful analytical tool. nih.govspringernature.com
Different modes of CE can be applied to the analysis of Daphniyunnine A N-oxide:
Capillary Zone Electrophoresis (CZE): This is the simplest form of CE, where separation occurs based on the charge-to-size ratio of the analytes. mdpi.com
Micellar Electrokinetic Chromatography (MEKC): This technique uses surfactants to form micelles in the running buffer, allowing for the separation of both charged and neutral compounds. nih.gov
Non-aqueous Capillary Electrophoresis (NACE): The use of organic solvents as the background electrolyte can offer different selectivity for certain alkaloids. mdpi.com
CE methods are known for their high resolution, short analysis times, and minimal sample and solvent consumption.
Mass Spectrometry-Based Analytical Techniques
Mass spectrometry (MS) is an indispensable tool for the structural elucidation and sensitive detection of alkaloids. When coupled with a chromatographic separation technique, it provides unparalleled specificity and sensitivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace analysis and metabolite profiling of Daphniphyllum alkaloids in complex biological matrices, such as plant tissues. biorxiv.orgresearchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.
In a typical LC-MS/MS experiment, the analyte is first separated by HPLC and then introduced into the mass spectrometer. The compound is ionized, and the precursor ion (corresponding to the molecular weight of the analyte) is selected and fragmented. The resulting product ions create a unique fragmentation pattern that serves as a "fingerprint" for the compound, allowing for highly specific quantification and identification. nih.govbenthamdirect.com
A study on the fragmentation of 16 Daphniphyllum alkaloids by electrospray ionization quadrupole time-of-flight tandem mass spectrometry (ESI-QTOF-MS/MS) revealed that although the compounds have similar structures, their MS/MS spectra vary significantly, allowing for their differentiation. benthamdirect.com For instance, the cleavage of specific bonds and rearrangements within the complex ring systems provides characteristic product ions. benthamdirect.com
The following table illustrates potential precursor and product ions for a hypothetical analysis of Daphniyunnine A N-oxide.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) |
| Daphniyunnine A N-oxide | [Calculated MW + 1] | [Fragment 1], [Fragment 2], [Fragment 3] |
The specific m/z values would need to be determined experimentally.
The choice of ionization technique is critical for the successful mass spectrometric analysis of alkaloids.
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like Daphniyunnine A N-oxide. benthamdirect.comucl.ac.be It typically produces protonated molecules [M+H]⁺ with minimal fragmentation in the source, making it ideal for coupling with LC and for determining the molecular weight of the analyte. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique, often used for the analysis of high molecular weight compounds, but it has also been successfully applied to the analysis of alkaloids. nih.govnih.gov In MALDI, the analyte is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. nih.govacs.org MALDI-MS can be particularly useful for the rapid profiling of alkaloids in crude plant extracts and for imaging the spatial distribution of these compounds within plant tissues. biorxiv.orgresearchgate.netacs.org
Advanced Spectroscopic Methods for Purity and Identity Confirmation
Beyond routine chromatographic and basic spectroscopic methods, more sophisticated techniques are required to provide an unambiguous assessment of purity and to confirm the specific stereochemical identity of chiral molecules like Daphniyunnine A N-oxide.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy has emerged as a powerful primary analytical method for determining the purity of organic molecules without the need for an identical reference standard of the analyte. researchgate.net The principle of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of nuclei contributing to that signal. bwise.kr By co-dissolving a known mass of the sample with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be calculated. nanalysis.com
For the purity determination of Daphniyunnine A N-oxide, a suitable internal standard must be selected. Key criteria for the internal standard include:
High purity (typically >99.5%).
Chemical stability and non-reactivity with the analyte, solvent, and air.
The presence of one or more sharp NMR signals in a region of the spectrum that does not overlap with any signals from the analyte or residual solvents. jeol.com
Good solubility in the chosen deuterated solvent. nanalysis.com
A hypothetical qNMR experiment for Daphniyunnine A N-oxide could be designed using an internal standard such as maleic acid. The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
Where:
I : Integral value of the signal
N : Number of protons giving rise to the signal
M : Molar mass
m : Mass
P : Purity of the standard
Hypothetical ¹H-qNMR Data for Purity Assessment of Daphniyunnine A N-oxide
| Parameter | Daphniyunnine A N-oxide (Analyte) | Maleic Acid (Internal Standard) |
| Mass (m) | 10.52 mg | 5.15 mg |
| Molar Mass (M) | 397.51 g/mol | 116.07 g/mol |
| ¹H Signal (δ, ppm) | 5.85 (d, 1H) | 6.28 (s, 2H) |
| Integral (I) | 1.00 | 1.98 |
| Number of Protons (N) | 1 | 2 |
| Purity of Standard (P_std) | 99.8% |
Based on this hypothetical data, the calculated purity of the Daphniyunnine A N-oxide sample would be determined. Such an analysis provides a direct, SI-traceable value for the purity of the compound. bwise.kr
Daphniyunnine A N-oxide is a chiral molecule, meaning it exists in non-superimposable mirror-image forms called enantiomers. Circular Dichroism (CD) spectroscopy is an essential technique for investigating the stereochemistry of such molecules. CD measures the differential absorption of left- and right-circularly polarized light by a chiral sample. rsc.org An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for chiral analysis.
The resulting CD spectrum provides information about the absolute configuration and conformational features of the molecule. Specific electronic transitions within the molecule's chromophores will produce positive or negative peaks (known as Cotton effects) in the CD spectrum, the signs and magnitudes of which are characteristic of a particular enantiomer. rsc.org
For Daphniyunnine A N-oxide, CD spectroscopy would be employed to:
Confirm its enantiomeric identity: By comparing the experimental CD spectrum to a reference spectrum or to data from theoretical calculations, the absolute configuration of the chiral centers can be confirmed.
Assess enantiomeric purity: The presence of the opposite enantiomer as an impurity would lead to a decrease in the intensity of the CD signal.
Study conformational changes: Changes in the solvent or temperature can induce conformational shifts in the molecule, which can be monitored by changes in the CD spectrum.
Illustrative Circular Dichroism Data for Daphniyunnine A N-oxide
| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| 210 | +15,200 |
| 235 | -8,500 |
| 280 | +4,300 |
| 310 | 0 |
This table illustrates hypothetical data points from a CD spectrum. The positive Cotton effect at 210 nm and 280 nm, and the negative effect at 235 nm would be characteristic fingerprints of the specific stereoisomer of Daphniyunnine A N-oxide being analyzed.
Advanced Research Perspectives and Future Directions in Daphniyunnine a N Oxide Studies
Development of Novel Synthetic Routes for Structural Complexity
The synthesis of Daphniphyllum alkaloids is a formidable challenge that has attracted the attention of numerous synthetic chemists. mdpi.com The intricate, caged polycyclic frameworks demand innovative and efficient synthetic strategies. Future work on Daphniyunnine A N-oxide will benefit from the development of novel routes that can efficiently construct its complex core and control its stereochemistry.
Key synthetic strategies that hold promise for accessing Daphniyunnine A N-oxide and its analogues include:
Biomimetic Synthesis: Inspired by postulated biosynthetic pathways, this approach seeks to mimic nature's strategy for building complex molecules. Heathcock and co-workers' landmark synthesis of the putative biogenetic precursor, proto-daphniphylline, showcased the power of this approach, which could be adapted for Daphniyunnine A N-oxide. nih.govscispace.com
Advanced Cycloaddition Reactions: The construction of the multiple ring systems characteristic of these alkaloids can be streamlined using powerful reactions like intramolecular Diels-Alder or [5+2] cycloadditions. mdpi.com
Radical Cyclizations: Recent advances have demonstrated the utility of radical cascades for the efficient assembly of complex alkaloid cores, offering a novel avenue for synthesizing the Daphniyunnine A skeleton. nih.gov
Late-Stage Functionalization: Developing methods for modifying a common, advanced intermediate would allow for the synthesis of not only Daphniyunnine A N-oxide but also a library of related derivatives for biological screening. The oxidation of Daphniyunnine A to Calyciphylline A using m-CPBA in high yield suggests that late-stage oxidation to the N-oxide is a feasible and efficient strategy. mdpi.com
| Synthetic Strategy | Description | Applicability to Daphniyunnine A N-Oxide | Reference |
|---|---|---|---|
| Biomimetic Polycyclization | A cascade reaction that mimics the natural formation of the alkaloid's core structure from a simpler precursor. | Could enable a highly efficient, one-pot synthesis of the core pentacyclic nucleus. | nih.govscispace.com |
| Intramolecular Cycloadditions | Reactions like Diels-Alder or [5+2] cycloadditions that form multiple rings in a single, stereocontrolled step. | Efficient construction of the fused and bridged ring systems. | mdpi.com |
| Radical Cascade Reactions | A sequence of reactions involving radical intermediates to rapidly build molecular complexity. | Offers a modern and powerful method for assembling the caged structure. | nih.gov |
| Late-Stage Oxidation | Introduction of the N-oxide functionality at a late stage of the synthesis on the fully formed Daphniyunnine A skeleton. | Provides direct and efficient access to the target molecule from its immediate precursor. | mdpi.com |
High-Throughput Screening for Undiscovered Biological Activities
While some Daphniphyllum alkaloids have shown promising biological activities, including cytotoxic effects against cancer cell lines, the full pharmacological profile of the family, and specifically of Daphniyunnine A N-oxide, is largely unexplored. mdpi.comnih.govd-nb.info High-throughput screening (HTS) presents a powerful tool to rapidly evaluate the compound against a vast array of biological targets.
Future research should focus on:
Miniaturized Screening Platforms: Utilizing modern robotics and microplate-based assays, HTS allows for the testing of small quantities of precious, synthetically-derived Daphniyunnine A N-oxide against hundreds or thousands of targets. scienceintheclassroom.org
Diverse Assay Panels: Screening should encompass a wide range of assays, including those for anticancer, antiviral, neurotrophic, and anti-inflammatory activities, reflecting the diverse bioactivities found in related alkaloids. d-nb.inforesearchgate.net
Phenotypic Screening: In addition to target-based screening, phenotypic screens can identify compounds that induce a desired effect in cells or organisms without a preconceived target, potentially revealing novel mechanisms of action.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding how Daphniyunnine A N-oxide exerts its biological effects requires a deep dive into its mechanism of action. Modern "omics" technologies (genomics, proteomics, metabolomics) offer a systems-biology approach to unravel the complex interactions between the compound and biological systems.
Recent studies on Daphniphyllum macropodum have successfully used integrated metabolomics to map the distribution of different alkaloid subtypes within the plant, providing clues about their biosynthesis and transport. biorxiv.orgbiorxiv.orgresearchgate.net This approach can be extended to understand the compound's effects on human cells. For instance, treating cancer cells with Daphniyunnine A N-oxide and subsequently analyzing changes in their proteome and metabolome could pinpoint the specific cellular pathways it disrupts. This comprehensive data can reveal its primary targets and off-target effects, guiding further development.
Computational Chemistry and Artificial Intelligence in Daphniyunnine A N-Oxide Research
Computational tools are becoming indispensable in modern chemical research. For a molecule as complex as Daphniyunnine A N-oxide, computational chemistry and artificial intelligence (AI) can accelerate progress significantly.
Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to understand the three-dimensional structure and conformational dynamics of Daphniyunnine A N-oxide, which is crucial for its interaction with biological targets. nih.gov
Target Identification and Docking: If a biological activity is identified, molecular docking simulations can predict how the compound binds to potential protein targets, guiding further experimental validation.
AI in Synthesis and Discovery: AI and machine learning algorithms can analyze vast datasets to predict new biological activities, identify potential drug candidates, and even propose novel synthetic routes. mdpi.com AI can also aid in the retrosynthetic analysis of complex molecules, potentially uncovering non-intuitive pathways to Daphniyunnine A N-oxide. digitellinc.com
Exploration of Biocatalytic Approaches for Daphniphyllum Alkaloid Production
Biocatalysis, the use of enzymes to perform chemical transformations, offers a green and highly selective alternative to traditional chemical synthesis. nih.gov This approach is particularly valuable for creating stereochemically rich molecules like the Daphniphyllum alkaloids.
Future research could explore:
Enzymatic Resolutions: Enzymes like lipases can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks for asymmetric synthesis. This has been successfully applied in the synthesis of related Daphniphyllum alkaloids. nih.gov
Genome Mining: By sequencing the genome of Daphniphyllum species, researchers can identify the genes encoding the enzymes responsible for alkaloid biosynthesis.
Engineered Biosynthetic Pathways: Once identified, these enzymes could be incorporated into engineered microorganisms (like yeast or E. coli) to produce Daphniyunnine A and its N-oxide through fermentation, offering a sustainable and scalable production platform.
| Research Area | Key Technologies/Methods | Potential Impact | Reference |
|---|---|---|---|
| High-Throughput Screening | Robotic automation, miniaturized assays, phenotypic screening | Rapid discovery of novel biological activities and therapeutic potential. | scienceintheclassroom.org |
| Omics Technologies | Metabolomics, Proteomics, Transcriptomics | Elucidation of the compound's mechanism of action and cellular targets. | biorxiv.org |
| Computational Chemistry & AI | Molecular docking, DFT calculations, Machine learning models | Prediction of bioactivity, target identification, and optimization of synthetic routes. | nih.govmdpi.com |
| Biocatalysis | Enzyme screening, genome mining, metabolic engineering | Sustainable and stereoselective production of the compound and its precursors. | nih.gov |
Q & A
Q. What spectroscopic techniques are essential for confirming the structural identity of Daphniyunnine A N-oxide?
Methodological Answer: Structural elucidation requires a combination of high-resolution mass spectrometry (HR-ESI-MS) to determine molecular formula (e.g., C21H29NO4), infrared spectroscopy (IR) for functional group identification (e.g., hydroxyl, ketone, and α,β-unsaturated ketone signals), and 2D NMR (COSY, HSQC, HMBC, ROESY) to resolve stereochemistry and connectivity. Comparative analysis with related compounds, such as daphniyunnine B, is critical to distinguish N-oxide-specific shifts (e.g., downfield shifts at C-4, C-7, and C-19) .
Q. How can researchers ensure reproducibility in synthesizing Daphniyunnine A N-oxide?
Methodological Answer: Document reaction conditions (solvent, temperature, catalysts), purification steps (e.g., chromatography), and characterization data (NMR, MS) in the main text or supplementary materials. Follow guidelines for reporting experimental details, such as NIH preclinical standards, to enable replication. Limit main-text synthesis descriptions to five compounds; additional protocols should be in supplementary files .
Q. What in vitro assays are suitable for preliminary toxicity screening of Daphniyunnine A N-oxide?
Methodological Answer: Use mutagenicity assays (e.g., Ames test) to evaluate genotoxic potential, referencing structure–activity relationship (SAR) fingerprints for aromatic N-oxides. Include positive/negative controls and statistical validation (e.g., linear regression for dose-response curves). Cross-validate results with proprietary databases to identify substructure alerts (e.g., quindioxin derivatives) .
Advanced Research Questions
Q. How can contradictory data on Daphniyunnine A N-oxide’s pharmacokinetics be resolved?
Methodological Answer: Discrepancies in transport or bioavailability (e.g., OCT1-independent uptake observed in sorafenib N-oxide studies) require validation of experimental models (e.g., HepG2 vs. HEK293 cells) and standardization of protocols (e.g., incubation time, concentration ranges). Use knockout animal models (e.g., Oct1-deficient mice) to confirm mechanistic hypotheses .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in Daphniyunnine A N-oxide bioassays?
Methodological Answer: Apply weighted linear regression (r² > 0.99) for calibration curves in quantitative analyses (e.g., LC-MS/MS). For dose-response studies, use ANOVA with post-hoc tests to compare treatment groups. Report uncertainties (e.g., confidence intervals) and validate assays using established methods (e.g., on-line SPE-UHPLC-MS/MS for plant matrix analysis) .
Q. How should researchers design ecotoxicological studies using Daphniyunnine A N-oxide and Daphnia models?
Methodological Answer: Follow standardized protocols for Daphnia exposure experiments (e.g., OECD guidelines). Include mortality, reproduction, and behavioral endpoints. Critically evaluate data against peer-reviewed literature to identify anomalies (e.g., unexpected LC50 values) and refine hypotheses (e.g., metabolite bioactivation) .
Q. What strategies mitigate false positives in mutagenicity predictions for N-oxide derivatives?
Methodological Answer: Combine computational SAR fingerprinting (e.g., hierarchical substructure searches) with empirical validation. Exclude non-alerting substructures (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) from general alerts. Use proprietary pharmaceutical data to refine predictive models .
Methodological Considerations for Data Reporting
Q. How should conflicting pharmacological data be presented in manuscripts?
Q. What validation steps are critical for analytical methods quantifying Daphniyunnine A N-oxide in complex matrices?
Methodological Answer: Include recovery tests (spiked samples), precision/reproducibility assessments (intra-day/inter-day CV < 15%), and matrix effect evaluations (e.g., tea extract comparisons). Report limits of detection (LOD) and quantification (LOQ) with signal-to-noise (S/N) ratios > 10 .
Q. How can researchers optimize experimental design to address gaps in N-oxide bioactivity studies?
Methodological Answer: Prioritize hypothesis-driven milestones (e.g., SAR analysis before in vivo testing). Use factorial designs to test multiple variables (e.g., pH, temperature). Reference NIH preclinical checklists for rigor and transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
